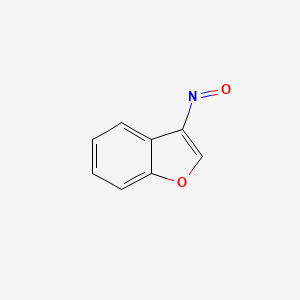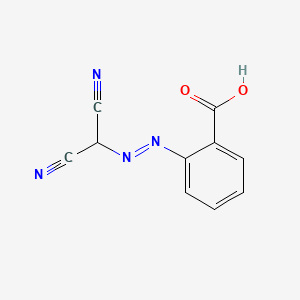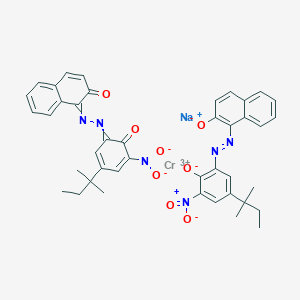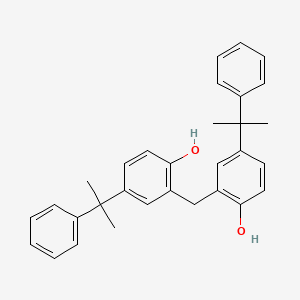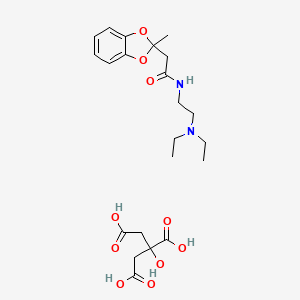
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Acetamide Formation: The benzodioxole ring is then reacted with acetic anhydride to introduce the acetamide group.
Introduction of the Diethylaminoethyl Group: This step involves the reaction of the intermediate with diethylamine under controlled conditions to introduce the diethylaminoethyl group.
Methylation: The final step involves the methylation of the compound using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This method involves the sequential addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, providing consistent reaction conditions and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interact with Receptors: Bind to cellular receptors, triggering signaling cascades that result in physiological effects.
Modulate Gene Expression: Influence the expression of specific genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate can be compared with other similar compounds, such as:
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Propriétés
Numéro CAS |
50836-22-1 |
|---|---|
Formule moléculaire |
C22H32N2O10 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H24N2O3.C6H8O7/c1-4-18(5-2)11-10-17-15(19)12-16(3)20-13-8-6-7-9-14(13)21-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-12H2,1-3H3,(H,17,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
GUNJATHEGMDIBT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


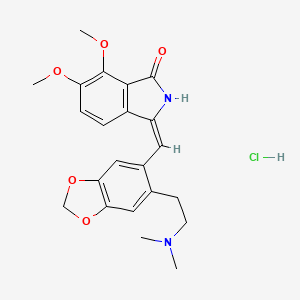
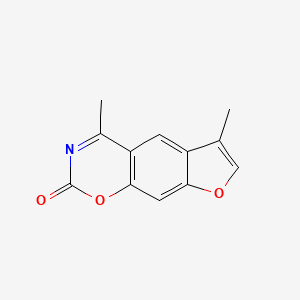
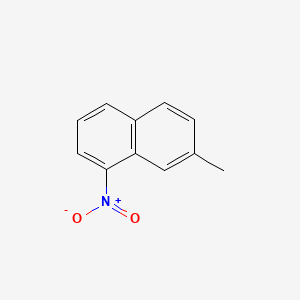
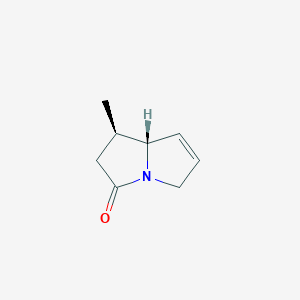
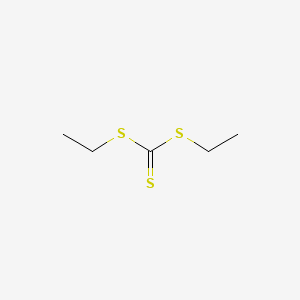
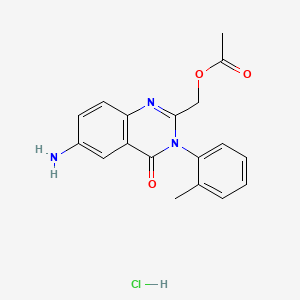

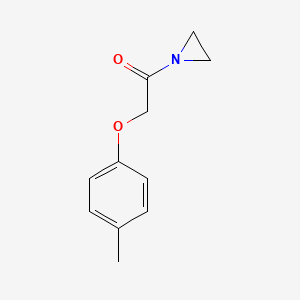
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)

